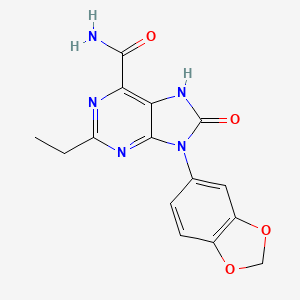
9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,3]dioxol-5-yl is a chemical group found in several organic compounds . It’s a type of methylenedioxybenzene, which is a group of organic compounds consisting of a methylenedioxy functional group attached to a benzene ring . This group is often found in various pharmaceuticals and research chemicals .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the benzo[d][1,3]dioxol-5-yl group with other reagents . For example, one study reported the synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . For example, one study reported the crystal structure of a compound with a benzo[d][1,3]dioxol-5-yl group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, one study reported the design, synthesis, and action mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, one study reported the spectroscopic, DFT computations and third-order nonlinear optical studies of a Schiff-based compound incorporating a benzo[d][1,3]dioxole subunit .Applications De Recherche Scientifique
Chemical Reactivity and Modification
The reactivity of methyl groups on the 9H-purine ring with various compounds, including benzaldehyde and ethyl benzoate, has been explored. This reactivity facilitates the creation of styryl- and phenacyl-9H-purines through condensation reactions, offering pathways for the modification and potential functionalization of purine derivatives like 9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. Additionally, the conversion of methyl groups into formyl groups via selenium dioxide treatment introduces aldehyde functionality, expanding the utility of purine compounds in chemical synthesis (Tanzi, Satoh, & Higashino, 1992).
Antiviral and Antimicrobial Potential
Several purine derivatives have shown significant antiviral and antimicrobial properties. For example, nucleoside analogs have been synthesized with potential plant-growth regulating properties, indicating a broad spectrum of biological activities for purine compounds. This suggests that specific modifications to the purine structure, such as those found in 9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, could yield compounds with useful biological activities (El-Bayouki, Basyouni, & Tohamy, 2013).
Enzyme Inhibition
Purine derivatives have been studied for their enzyme inhibitory properties, particularly against adenosine deaminase. This enzyme plays a crucial role in purine metabolism, and its inhibition can have therapeutic implications in diseases where purine metabolism is dysregulated. The creation of 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines and their evaluation as inhibitors demonstrates the potential of purine compounds in developing new therapeutic agents (Shah, Schaeffer, & Murray, 1965).
Anticonvulsant Activity
The synthesis of 9-alkyl-6-substituted-purines and their testing for anticonvulsant activity against seizures in rats highlight another significant area of application for purine derivatives. The identification of compounds with potent anticonvulsant activity opens up possibilities for developing new treatments for epilepsy and other seizure disorders, showing the versatility of purine-based compounds in addressing a variety of neurological conditions (Kelley et al., 1988).
Mécanisme D'action
The mechanism of action of similar compounds has been studied in the context of their biological activity . For example, one study reported that a novel auxin receptor agonist had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses .
Safety and Hazards
Orientations Futures
The future directions of research involving similar compounds could involve the design and synthesis of novel derivatives with improved properties . For example, one study indicated that this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists .
Propriétés
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-10-17-11(13(16)21)12-14(18-10)20(15(22)19-12)7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H2,16,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRVAQPTSNFSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
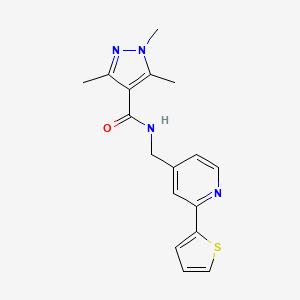
![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2694704.png)
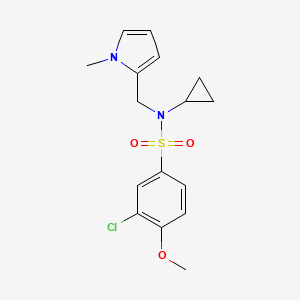
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)
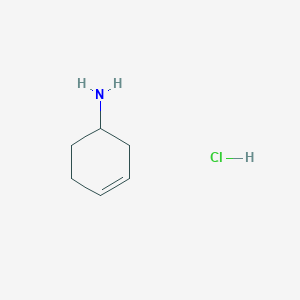
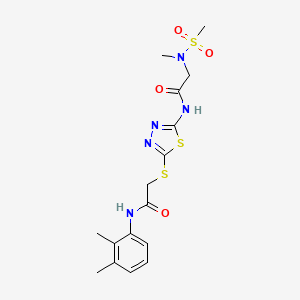

![2-(2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2694711.png)
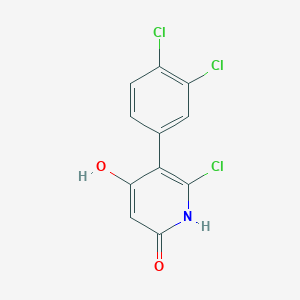
![2-Amino-3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2694715.png)

